molecular formula C18H18ClN3O2 B2684035 ethyl 2-[2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazol-1-yl]acetate CAS No. 344278-84-8

ethyl 2-[2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazol-1-yl]acetate

Cat. No.: B2684035
CAS No.: 344278-84-8
M. Wt: 343.81
InChI Key: KQJBMLXUXDKGQO-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazol-1-yl]acetate is a complex organic compound that features a benzimidazole core substituted with a pyridine ring and an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazol-1-yl]acetate typically involves multi-step organic reactions. One common approach is the condensation of 2-chloro-3-pyridinecarboxaldehyde with 5,6-dimethyl-1H-benzimidazole in the presence of a base to form the intermediate. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group in the pyridine ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-[2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazol-1-yl]acetate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazol-1-yl]acetate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[2-(2-chloro-3-pyridinyl)-1H-benzimidazol-1-yl]acetate
  • Ethyl 2-[2-(3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazol-1-yl]acetate

Uniqueness

Ethyl 2-[2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazol-1-yl]acetate is unique due to the specific substitution pattern on the benzimidazole and pyridine rings, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 2-[2-(2-chloropyridin-3-yl)-5,6-dimethylbenzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-4-24-16(23)10-22-15-9-12(3)11(2)8-14(15)21-18(22)13-6-5-7-20-17(13)19/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJBMLXUXDKGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C(=C2)C)C)N=C1C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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